molecular formula C16H16FNO2S B4670502 N-(2-fluorophenyl)-2-[(2-methoxyethyl)thio]benzamide

N-(2-fluorophenyl)-2-[(2-methoxyethyl)thio]benzamide

Cat. No.: B4670502
M. Wt: 305.4 g/mol
InChI Key: ZFNQTZWTAOCLEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorophenyl)-2-[(2-methoxyethyl)thio]benzamide, also known as ML239, is a small-molecule inhibitor that has been synthesized for potential use in scientific research. This compound has been shown to have promising results in preclinical studies, and its mechanism of action has been studied extensively. In

Mechanism of Action

N-(2-fluorophenyl)-2-[(2-methoxyethyl)thio]benzamide inhibits PP2A activity by binding to the catalytic subunit of the enzyme, resulting in decreased phosphatase activity. This inhibition leads to increased phosphorylation of downstream signaling molecules, ultimately leading to cellular effects such as cell cycle arrest and apoptosis. The exact mechanism of how this compound binds to the PP2A catalytic subunit is still under investigation.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to have anti-tumor activity in various cancer cell lines, including breast, prostate, and pancreatic cancer. This compound has also been shown to induce cell cycle arrest and apoptosis in these cell lines. In addition, this compound has been shown to have neuroprotective effects in models of neurodegenerative diseases, including Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-fluorophenyl)-2-[(2-methoxyethyl)thio]benzamide is its specificity for PP2A inhibition, which allows for targeted inhibition of this enzyme. However, one limitation is its low solubility in aqueous solutions, which can make it difficult to work with in some experiments. In addition, further studies are needed to determine the optimal dosage and administration of this compound for different experimental models.

Future Directions

There are several future directions for N-(2-fluorophenyl)-2-[(2-methoxyethyl)thio]benzamide research. One area of interest is the potential use of this compound as a therapeutic agent for cancer and neurodegenerative diseases. Further studies are needed to determine the efficacy and safety of this compound in clinical trials. In addition, the mechanism of how this compound binds to the PP2A catalytic subunit needs to be further elucidated. Finally, the development of more soluble analogs of this compound may improve its usefulness in experimental models.

Scientific Research Applications

N-(2-fluorophenyl)-2-[(2-methoxyethyl)thio]benzamide has been synthesized for potential use in scientific research as a small-molecule inhibitor. This compound has been shown to have promising results in preclinical studies as an inhibitor of the protein phosphatase 2A (PP2A) enzyme. PP2A is a serine/threonine phosphatase that plays a critical role in regulating various cellular processes, including cell cycle progression, apoptosis, and DNA damage repair. Dysregulation of PP2A has been implicated in various diseases, including cancer and neurodegenerative disorders. This compound has been shown to inhibit PP2A activity in vitro and in vivo, and has demonstrated anti-tumor activity in preclinical models.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-(2-methoxyethylsulfanyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO2S/c1-20-10-11-21-15-9-5-2-6-12(15)16(19)18-14-8-4-3-7-13(14)17/h2-9H,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFNQTZWTAOCLEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCSC1=CC=CC=C1C(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.